molecular formula C26H32N2O6 B557097 Boc-Lys(Fmoc)-OH CAS No. 84624-27-1

Boc-Lys(Fmoc)-OH

Cat. No.: B557097
CAS No.: 84624-27-1
M. Wt: 468.5 g/mol
InChI Key: JYEVQYFWINBXJU-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Lys(Fmoc)-OH, also known as N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-L-lysine, is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Fmoc)-OH involves the protection of the amino groups of lysine. The process typically starts with the protection of the alpha-amino group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as sodium bicarbonate. The epsilon-amino group is then protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the Boc-protected lysine with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of protected amino acids. The use of automated systems ensures consistency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The removal of the Boc and Fmoc protective groups is a common reaction.

    Peptide Bond Formation: this compound is used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, piperidine for Fmoc removal.

    Coupling: 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.

Major Products

The major products formed from these reactions include deprotected lysine and peptide chains with lysine residues.

Scientific Research Applications

Boc-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Lys(Fmoc)-OH is primarily related to its role in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions. This selective deprotection allows for the stepwise assembly of peptides.

Comparison with Similar Compounds

Boc-Lys(Fmoc)-OH is similar to other protected amino acids used in peptide synthesis, such as:

    Boc-Lys(Boc)-OH: This compound has both the alpha and epsilon amino groups protected by Boc groups.

    Fmoc-Lys(Fmoc)-OH: This compound has both the alpha and epsilon amino groups protected by Fmoc groups.

The uniqueness of this compound lies in its combination of Boc and Fmoc protective groups, which allows for greater flexibility in peptide synthesis. The selective deprotection of the Boc and Fmoc groups enables the stepwise assembly of peptides with high precision.

Properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVQYFWINBXJU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450686
Record name Boc-Lys(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84624-27-1
Record name Boc-Lys(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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